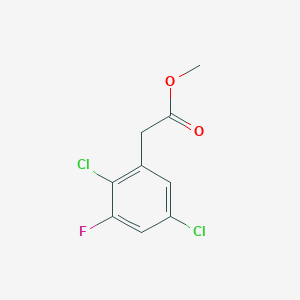

Methyl 2,5-dichloro-3-fluorophenylacetate

Description

Methyl 2,5-dichloro-3-fluorophenylacetate is a halogenated phenylacetate ester with a methyl ester group and substituents at the 2,5- (chloro) and 3- (fluoro) positions on the aromatic ring. Its molecular formula is C₉H₇Cl₂FO₂, with a molecular weight of 237.06 g/mol.

Properties

IUPAC Name |

methyl 2-(2,5-dichloro-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(10)4-7(12)9(5)11/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTDIQZXNIWPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Aromatic Nucleophilic Substitution

Overview:

This approach utilizes nucleophilic aromatic substitution on a suitably halogenated phenyl precursor.

Preparation of Halogenated Phenylacetate:

Starting from 2,5-dichloro-3-fluorophenol or phenylacetic acid derivatives, halogenation is performed selectively using reagents like N-chlorosuccinimide (NCS) for chlorination and electrophilic fluorination agents such as Selectfluor or DAST.Conversion to Methyl Ester:

The acid is esterified with methyl alcohol under acidic conditions, often using methanol and sulfuric acid, to form methyl 2,5-dichloro-3-fluorophenylacetate.

Research Data:

Patent CN113024390B describes a synthesis of chlorinated trifluoro acetophenone derivatives, which can be adapted for similar aromatic substitution reactions to prepare the phenylacetate core.

Multi-step Synthesis Using Halogenated Intermediates

Overview:

This method involves constructing the aromatic ring with the desired halogenation pattern through multi-step reactions, including Grignard formation, acylation, and halogenation.

Step 1:

Synthesize a halogenated benzene derivative, such as 2,5-dichlorophenyl.Step 2:

React with methyl chloroformate or methyl acetate derivatives to introduce the ester group.Step 3:

Perform fluorination at the 3-position using electrophilic fluorinating agents like Selectfluor, ensuring regioselectivity.Step 4:

Final purification yields methyl 2,5-dichloro-3-fluorophenylacetate.

Research Data:

Patent CN106928044A details the synthesis of fluoro phenylacetic acids via halogenation and acylation steps, which can be adapted for methyl ester formation.

Research Findings and Data Tables

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Halogenation & Esterification | Phenylacetate derivative | Cl2, HF or fluorinating agent, methanol | Low temperature, reflux | Moderate to high | Regioselective halogenation critical |

| Aromatic Nucleophilic Substitution | Halogenated phenol/phenylacetic acid | NCS, Selectfluor, methyl alcohol | Controlled temperature, acid catalysis | Variable | Requires regioselectivity control |

| Multi-step Synthesis | Halogenated benzene intermediates | Grignard reagents, acylation agents, fluorinating agents | Reflux, inert atmosphere | Good | Multi-step, suitable for scale-up |

Notes on Industrial and Laboratory Synthesis

Selectivity:

Achieving regioselectivity at the 2, 5, and 3 positions is crucial, often requiring specific directing groups or reaction conditions.Safety and Cost:

Use of reagents like NCS, fluorinating agents, and strong acids necessitates safety precautions. Cost-effective methods involve using readily available halogen sources and optimizing reaction conditions.Environmental Considerations:

Waste management of halogenated byproducts and solvents is essential for environmentally sustainable synthesis.

Summary of Key Research Findings

- The synthesis of methyl 2,5-dichloro-3-fluorophenylacetate is feasible via multi-step aromatic substitution, halogenation, and esterification.

- Patent literature emphasizes the importance of controlling reaction temperature and reagent equivalents to maximize regioselectivity and yield.

- Adaptation of methods used for similar halogenated phenylacetic acids and trifluoro derivatives provides reliable pathways.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-3-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichloro-3-fluorophenylacetic acid and methanol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent (e.g., ethanol) can facilitate the substitution reactions.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives of methyl 2,5-dichloro-3-fluorophenylacetate.

Hydrolysis: 2,5-dichloro-3-fluorophenylacetic acid and methanol.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 2,5-dichloro-3-fluorophenylacetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-3-fluorophenylacetate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity and effects.

Comparison with Similar Compounds

Structural and Halogenation Differences

The table below summarizes key differences between Methyl 2,5-dichloro-3-fluorophenylacetate and its closest analogs:

Key Observations:

Halogen Content and Position: The target compound features two chlorines and one fluorine, contrasting with mono-fluoro analogs (Methyl 2-/3-fluorophenylacetate). Substituent positions significantly alter electronic effects. For example, Ethyl 3,5-dichloro-2-fluorophenylacetate has halogen positions distinct from the target compound, which may influence reactivity in substitution or coupling reactions.

Ester Group Variations :

- The ethyl ester in Ethyl 3,5-dichloro-2-fluorophenylacetate increases molecular weight (251.08 vs. 237.06) and reduces polarity compared to methyl esters. Ethyl esters generally exhibit slower hydrolysis rates, affecting bioavailability and synthetic applications.

Physicochemical Implications: Higher halogenation in the target compound likely increases its molecular density and boiling point compared to mono-fluoro analogs. For instance, Methyl 2-fluorophenylacetate has a molecular weight of 168.16, while the target compound’s weight (237.06) reflects its additional chlorine atoms.

Biological Activity

Methyl 2,5-dichloro-3-fluorophenylacetate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 2,5-dichloro-3-fluorophenylacetate is an ester derivative characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. Its molecular formula is C10H8Cl2F O2, with a molecular weight of 247.08 g/mol. The presence of halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of methyl 2,5-dichloro-3-fluorophenylacetate can be attributed to its interactions with various biomolecular targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in metabolic pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting biochemical pathways related to cell signaling and metabolism.

- Receptor Modulation : It could also interact with receptors, potentially modulating physiological responses.

Antimicrobial Properties

Research indicates that methyl 2,5-dichloro-3-fluorophenylacetate exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, contributing to cell death.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of methyl 2,5-dichloro-3-fluorophenylacetate against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a study focusing on breast cancer cell lines, methyl 2,5-dichloro-3-fluorophenylacetate demonstrated promising results by reducing cell viability and promoting apoptosis. The study highlighted the need for further investigation into its mechanism of action and potential therapeutic applications .

- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of methyl 2,5-dichloro-3-fluorophenylacetate to various biological targets. These studies suggest that the compound may effectively bind to key enzymes involved in cancer metabolism, providing insights into its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.